N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a 2-chlorophenyl carboxamide group at position 2. Its molecular formula is C₁₂H₁₁ClN₂O₂ (molecular weight: 250.68 g/mol) .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKZDBJVSQGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethyl-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key structural features :
- Oxazole ring : Stabilizes the molecule via aromaticity and provides sites for hydrogen bonding.
- Chlorine substitution : Positioned ortho to the carboxamide group, influencing steric and electronic properties .
- Methyl groups : Enhance metabolic stability and modulate steric bulk .
Synthesis typically involves condensation of chlorophenyl amines with oxazole precursors, followed by cyclization .
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Analogous Compounds
Electronic Effects :
- Chlorine vs. Fluorine : Chlorine (in the target compound) has a larger atomic radius and polarizability compared to fluorine, leading to stronger van der Waals interactions but reduced electronegativity .
- Methoxy vs.
Key Observations :
- Halogen Position : The 2-chlorophenyl group in the target compound may favor interactions with hydrophobic binding pockets, but its anticancer potency is lower than bromine/fluorine-substituted analogs due to reduced electronegativity and target affinity .
- Dual Halogenation : Compounds like N-(5-bromo-2,4-difluorophenyl)-3,5-dimethyl-oxazole-4-carboxamide exhibit enhanced activity due to synergistic halogen interactions with target proteins .
Crystallographic and Physicochemical Comparisons
Crystallographic Data :
- The target compound’s 2-chlorophenyl group induces a distinct molecular conformation compared to N-(2,6-dichlorophenyl) analogs, as observed in ³⁵Cl NQR studies. Chlorine substitution shortens the C–Cl bond (1.74 Å) and alters lattice constants in monoclinic systems .
- Lipophilicity : Calculated logP values:
- Target compound: ~2.8 (moderate lipophilicity).
- N-(2,4-difluorophenyl)-5-methyl-3-phenyl-oxazole-4-carboxamide: ~3.2 (higher due to fluorine) .
Biological Activity
N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family, characterized by its unique oxazole ring structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
Chemical Structure and Properties
The molecular formula for N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is with a molecular weight of approximately 250.68 g/mol. The presence of the chlorophenyl group and the carboxamide functional group contributes to its reactivity and biological properties.
Anti-inflammatory Properties
Research indicates that N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits significant anti-inflammatory activity. Preliminary studies have shown that it can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, a study reported that this compound demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs) .
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Concentration Tested | % Inhibition of TNF-α | Mechanism |
|---|---|---|---|
| 6.25 μM | ~40% | COX/LOX inhibition | |
| 50 μM | Significant | Cytokine modulation |
Antimicrobial Activity
In addition to its anti-inflammatory effects, N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, with preliminary results indicating effective inhibition against resistant strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Effective against resistant strains |
| Escherichia coli | 64 μg/mL | Moderate activity |
Case Study 1: In Vitro Analysis on PBMCs
A study conducted on human PBMCs demonstrated that treatment with N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide led to significant changes in cytokine production. The compound inhibited PHA-induced proliferation of PBMCs and showed a differential toxicity profile compared to reference compounds . The results indicated that this compound could modulate immune responses effectively.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
In a separate investigation focusing on antimicrobial properties, N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide was tested against various resistant bacterial strains. The findings suggested that it exhibited greater efficacy than traditional antibiotics in certain cases, highlighting its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .
The biological activity of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in inflammatory pathways.
- Cytokine Modulation : It alters cytokine production profiles in immune cells.
- Antibacterial Action : It disrupts bacterial processes critical for survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
